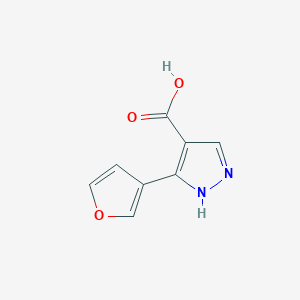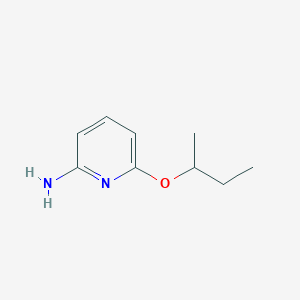
6-(Butan-2-yloxy)pyridin-2-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Schiff Base Macrocycles :The compound has been utilized in the synthesis of Schiff base macrocycles, which are important in the study of chemical properties and metal complexation reactions. This application is significant in understanding macrobicyclic aminals and their interactions with metals (Atkinson et al., 1992).
Multicomponent Crystal Formation :It plays a role in the formation of multicomponent crystals involving substituted organic amine molecules. These studies contribute to understanding the structural characterization and synthon discussion in molecular complexes (Zong et al., 2016).
Metal Ion Transport :The compound is significant in studies related to metal ion transport through bulk liquid membrane, particularly in understanding the efficiency and selectivity of metal ion transport mediated by ligand surfactants (Svobodová et al., 2005).
Synthesis and Photochemistry in Organic Compounds :Its derivatives are used in the synthesis and photochemistry of organic compounds like heptamolybdate-monomolybdate, aiding in understanding supramolecular structures and thermal properties (Wutkowski et al., 2011).
Formation of Cu(II) Complexes :It is utilized in the formation of Cu(II) complexes, which is important in the study of inter- and intramolecular interactions, and understanding the impact of arm length on the formation of these complexes (Keypour et al., 2015).
Solid-Phase Peptide Synthesis :The compound is relevant in the field of solid-phase peptide synthesis, particularly in the preparation of 2-pyridyl esters and their use in peptide and depsipeptide synthesis (Dutta & Morley, 1971).
Protonation Sites and Hydrogen Bonding Studies :It aids in the understanding of protonation sites and hydrogen bonding in mono-hydrobromide salts of various N,4-diheteroaryl 2-aminothiazoles (Böck et al., 2021).
Optical Properties in Trisheterocyclic Systems :The compound is significant in exploring the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups (Palion-Gazda et al., 2019).
Direct Synthesis of Amides :It is used in the direct synthesis of amides from alcohols and amines, a process important in biochemical and chemical systems (Gunanathan et al., 2007).
Crystal Structure and DFT Study :Research on its crystal structure and DFT studies helps in understanding the structural aspects of amine and amide units in related compounds (Okuda et al., 2019).
Eigenschaften
IUPAC Name |
6-butan-2-yloxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-7(2)12-9-6-4-5-8(10)11-9/h4-7H,3H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWQSAAAXRKJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Butan-2-yloxy)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449146.png)
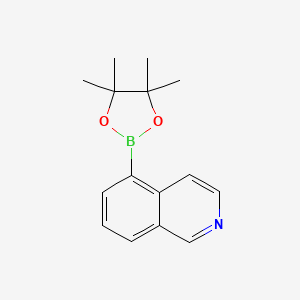

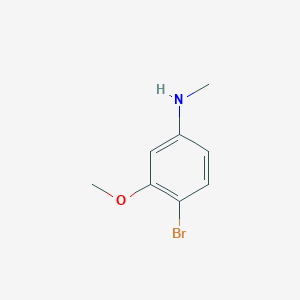
amine](/img/structure/B1449154.png)

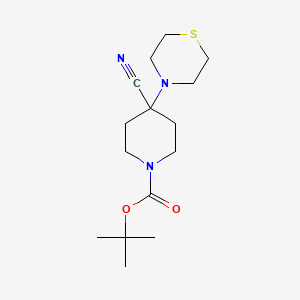
![[(4-Bromo-3-fluorophenyl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B1449161.png)
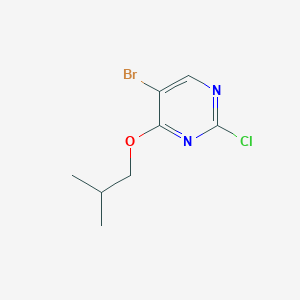
![4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol](/img/structure/B1449165.png)

